(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan
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Overview
Description
(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan is a complex organic compound that belongs to the class of cinchona alkaloids. This compound is characterized by the presence of a thiourea group attached to a cinchona scaffold, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan typically involves multiple steps, starting from the cinchona alkaloid. The key steps include:
Protection of the hydroxyl groups: on the cinchona alkaloid to prevent unwanted reactions.
Introduction of the thiourea group: through a reaction with an appropriate isothiocyanate derivative.
Substitution with the 3,5-bis(trifluoromethyl)phenyl group: via nucleophilic aromatic substitution or other suitable methods.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(9R)-9-[3-(Phenylthioureido)cinchonan]: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
(9R)-9-[3-(3,5-Dimethylphenyl)thioureido]cinchonan: Substituted with methyl groups instead of trifluoromethyl groups, affecting its reactivity and interactions.
Uniqueness
The presence of the 3,5-bis(trifluoromethyl)phenyl group in (9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan imparts unique properties such as increased lipophilicity and enhanced stability, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in fields requiring specific chemical interactions and stability.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQBCCXHYIEQTC-WAJMBDEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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